molecular formula C9H9BrClNO2 B13044884 Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetate

Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetate

Cat. No.: B13044884
M. Wt: 278.53 g/mol
InChI Key: PBPWKPDCRDCIDK-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate is an organic compound with a complex structure that includes both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-chlorobenzoate
  • Methyl 2-amino-5-bromo-4-chlorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl ®-2-amino-2-(3-bromo-4-chlorophenyl)acetate is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3/t8-/m1/s1

InChI Key

PBPWKPDCRDCIDK-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Br)N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

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